![molecular formula C23H23ClN4O4S B2379842 N-(3-ethylphenyl)-2-(1-oxo-4-pyrrolidin-1-ylphthalazin-2(1H)-yl)acetamide CAS No. 1112435-98-9](/img/structure/B2379842.png)
N-(3-ethylphenyl)-2-(1-oxo-4-pyrrolidin-1-ylphthalazin-2(1H)-yl)acetamide
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Description
N-(3-ethylphenyl)-2-(1-oxo-4-pyrrolidin-1-ylphthalazin-2(1H)-yl)acetamide is a useful research compound. Its molecular formula is C23H23ClN4O4S and its molecular weight is 486.97. The purity is usually 95%.
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Biological Activity
N-(3-ethylphenyl)-2-(1-oxo-4-pyrrolidin-1-ylphthalazin-2(1H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. With a molecular formula of C23H23ClN4O4S and a molecular weight of approximately 487 g/mol, this compound exhibits a range of biological properties that are currently under investigation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of pyrrolidine have shown significant cytotoxic effects against various cancer cell lines, including A549 human lung adenocarcinoma cells. The structure-dependent activity was observed, where modifications in the phenyl moiety influenced the overall anticancer efficacy.
In a comparative study, certain derivatives demonstrated improved activity over standard chemotherapeutics like cisplatin. For example, compounds with 4-chlorophenyl and 4-bromophenyl substitutions exhibited reduced cell viability in A549 cells, indicating enhanced anticancer properties (reduction to 64% and 61% viability, respectively) .
Antimicrobial Activity
The antimicrobial properties of similar acetamide derivatives have also been explored. Compounds were tested against multidrug-resistant pathogens, including Klebsiella pneumoniae and Staphylococcus aureus. The results indicated that certain derivatives possess significant antimicrobial activity, suggesting that modifications in the acetamide structure can lead to enhanced efficacy against resistant strains .
The mechanism underlying the biological activity of this compound is believed to involve the induction of apoptosis in cancer cells and disruption of bacterial cell wall synthesis in microbial pathogens. The incorporation of specific functional groups appears to play a critical role in modulating these effects.
Data Summary Table
Case Study 1: Anticancer Efficacy
In a controlled study, various pyrrolidine derivatives were synthesized and tested for their anticancer properties. The study involved exposing A549 cells to different concentrations of these compounds and assessing cell viability through MTT assays. Notably, compounds with specific substitutions demonstrated a marked reduction in cell viability compared to untreated controls, underscoring the potential for developing effective anticancer agents based on this scaffold .
Case Study 2: Antimicrobial Screening
Another research effort focused on evaluating the antimicrobial efficacy of acetamide derivatives against clinical isolates. The compounds were screened for their ability to inhibit growth in multidrug-resistant bacterial strains. Results indicated that certain modifications led to enhanced activity against resistant pathogens, suggesting that these compounds could serve as templates for new antibiotic development .
Properties
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O4S/c1-12-8-16(18(32-5)10-15(12)24)25-19(29)11-33-23-26-20-14-9-13(31-4)6-7-17(14)27(2)21(20)22(30)28(23)3/h6-10H,11H2,1-5H3,(H,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFIWWJKTROHSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=NC3=C(C(=O)N2C)N(C4=C3C=C(C=C4)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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